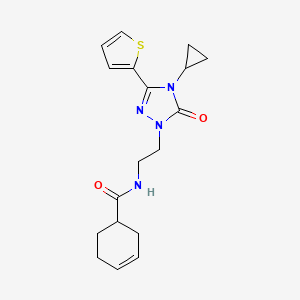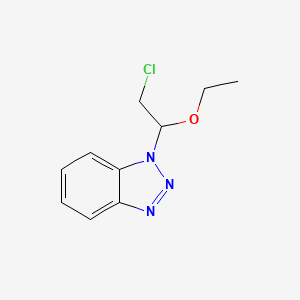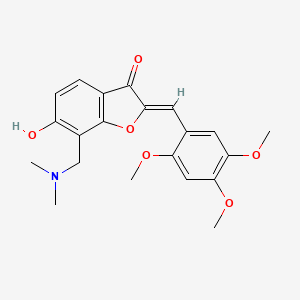![molecular formula C7H3ClINO B2827858 4-Chloro-2-iodofuro[3,2-c]pyridine CAS No. 2460751-32-8](/img/structure/B2827858.png)
4-Chloro-2-iodofuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-iodofuro[3,2-c]pyridine” is a chemical compound with the molecular formula C7H3ClINO. It has a molecular weight of 279.46 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-iodofuro[3,2-c]pyridine” is 1S/C7H3ClINO/c8-7-4-3-6 (9)11-5 (4)1-2-10-7/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Chloro-2-iodofuro[3,2-c]pyridine” is a powder in physical form . It has a molecular weight of 279.46 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Halogen Exchange and Electrophilic Substitutions
Research by Mongin et al. (1998) on halogen shuffling in pyridines reveals the possibility of neat conversion and isomerization of chloro-iodopyridines, providing pathways for further manipulation in reaction sequences consisting of halogen/metal exchange and electrophilic trapping. This suggests potential applications in synthetic chemistry where precise control of halogen positions is critical (Mongin et al., 1998).
Synthesis of Dinuclear Palladium Complexes
The work of Umakoshi et al. (1990) on the reaction of pyridine derivatives with palladium compounds leads to the formation of novel dinuclear palladium complexes. These findings have implications for the development of new catalytic systems and materials in organometallic chemistry (Umakoshi et al., 1990).
Building Blocks for 7-Azaindole Derivatives
Figueroa‐Pérez et al. (2006) describe the use of chloro-pyridine derivatives as versatile building blocks for synthesizing substituted 7-azaindole derivatives, an important class of compounds in pharmaceutical and materials research (Figueroa‐Pérez et al., 2006).
Tetrathiafulvalene Derivatives Synthesis
Andreu et al. (2000) developed new tetrathiafulvalene-π-spacer-acceptor derivatives involving pyridine moieties. These compounds, with their intriguing electronic and optical properties, are of interest in the field of molecular electronics (Andreu et al., 2000).
Functionalization Strategies for Dichloropyridines
Marzi et al. (2001) explored strategies for the selective functionalization of dichloropyridines, highlighting the role of chloro-iodopyridines in producing intermediates for diverse synthetic applications (Marzi et al., 2001).
Metalation of Heteroaromatic Esters and Nitriles
Bentabed-Ababsa et al. (2010) studied the direct metalation of pyridine nitriles and esters, leading to functionalized iodopyridines. These processes are significant for the synthesis of complex organic molecules and pharmaceuticals (Bentabed-Ababsa et al., 2010).
Photophysical Properties of Cyclopalladated Complexes
Mancilha et al. (2011) reported on the synthesis and photophysical properties of cyclopalladated complexes involving pyridine derivatives. Such studies are crucial for the development of new photoluminescent materials and sensors (Mancilha et al., 2011).
Electronic Structure Analysis
Hazra et al. (2012) conducted a charge density analysis of 4-chloro-pyrrolo[2,3-b]pyridine, providing insights into the electronic structure of such compounds. This information is valuable for understanding and predicting the reactivity and properties of similar heterocyclic compounds (Hazra et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-iodofuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-7-4-3-6(9)11-5(4)1-2-10-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRERQOKMDZZISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2827782.png)
![N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2827783.png)
![4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide](/img/structure/B2827785.png)
![4-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B2827786.png)
![N-(4-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2827787.png)

![N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2827789.png)
![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B2827792.png)


